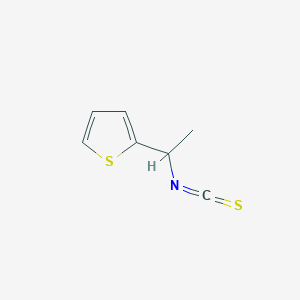

2-(1-Isothiocyanatoethyl)thiophene

Description

BenchChem offers high-quality 2-(1-Isothiocyanatoethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Isothiocyanatoethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-isothiocyanatoethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULICTWRLOKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2-(1-isothiocyanatoethyl)thiophene

An In-depth Technical Guide to 2-(1-Isothiocyanatoethyl)thiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-isothiocyanatoethyl)thiophene, a molecule of significant interest at the intersection of heterocyclic chemistry and covalent drug design. Due to its novel nature, publicly available data is scarce. Therefore, this document serves as a predictive and methodological framework, grounded in the well-established principles of thiophene and isothiocyanate chemistry. It aims to equip researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in research and development settings.

Molecular Identity and Predicted Physicochemical Properties

2-(1-Isothiocyanatoethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 1-isothiocyanatoethyl group. This structure combines the aromatic, electron-rich nature of thiophene with the highly electrophilic isothiocyanate moiety, suggesting a unique reactivity profile.

The molecular structure and key identifiers are presented below:

Caption: Chemical structure of 2-(1-isothiocyanatoethyl)thiophene.

A summary of its predicted and known physicochemical properties is provided in Table 1. These values are computationally derived or inferred from structurally similar compounds and serve as a baseline for experimental validation.

Table 1: Predicted Physicochemical Properties of 2-(1-Isothiocyanatoethyl)thiophene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7NS2 | PubChemLite[1] |

| Molecular Weight | 169.27 g/mol | BLD Pharm[2] |

| Monoisotopic Mass | 169.002 Da | PubChemLite[1] |

| XlogP (Predicted) | 3.4 | PubChemLite[1] |

| Appearance | Predicted to be a colorless to pale yellow liquid | Inferred from similar compounds like thiophene[3] and phenethyl isothiocyanate[4] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| SMILES | CC(C1=CC=CS1)N=C=S | PubChemLite[1] |

| InChI | InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 | PubChemLite[1] |

Spectroscopic Characterization: A Predictive Guide

Confirming the identity and purity of a novel compound is paramount. The following sections outline the expected spectroscopic signatures for 2-(1-isothiocyanatoethyl)thiophene, providing a roadmap for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.[5]

-

ν(N=C=S): 2000–2200 cm⁻¹ (strong, sharp)

-

ν(C=C) aromatic: ~1600 cm⁻¹ (thiophene ring)[5]

-

ν(C-H) aromatic: ~3100 cm⁻¹

-

ν(C-H) aliphatic: ~2900 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be key to confirming the substitution pattern and the structure of the ethyl side chain.

-

Thiophene Protons (3H): Three signals in the aromatic region (~6.8–7.5 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene.

-

Methine Proton (1H): A quartet (~4.5–5.5 ppm) due to coupling with the adjacent methyl protons.

-

Methyl Protons (3H): A doublet (~1.6–2.0 ppm) due to coupling with the methine proton.

-

-

¹³C NMR:

-

Isothiocyanate Carbon (–N=C=S): A signal in the range of 120–140 ppm.

-

Thiophene Carbons: Four signals in the aromatic region (~120–150 ppm).

-

Methine Carbon: A signal around 50–60 ppm.

-

Methyl Carbon: A signal in the aliphatic region (~20–25 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C7H7NS2 (169.00145 for [M]⁺).[1] Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the ethyl side chain.

Predicted Chemical Reactivity and Synthetic Utility

The reactivity of 2-(1-isothiocyanatoethyl)thiophene is governed by the interplay between the electrophilic isothiocyanate group and the aromatic thiophene ring.

Reactivity of the Isothiocyanate Group

The central carbon atom of the isothiocyanate moiety is highly electrophilic, making it susceptible to attack by nucleophiles.[6] This reactivity is the cornerstone of its potential application in bioconjugation and as a covalent modifier of proteins.[7]

-

Reaction with Amines: Primary and secondary amines will react to form stable thiourea adducts. This is a fundamental reaction for labeling biological molecules or synthesizing more complex derivatives.[8]

-

Reaction with Thiols: Thiol groups, particularly the reactive cysteine residues in proteins, will attack the isothiocyanate to form dithiocarbamate adducts.[6] This reaction is often reversible, and its stability is pH-dependent.[6] This is the key mechanism by which many isothiocyanates exert their biological effects, such as the activation of the Nrf2 pathway by modifying Keap1.[6]

The pH of the reaction environment is a critical factor, influencing the competition between amine and thiol nucleophiles.[6]

Caption: Reaction of isothiocyanates with amine and thiol nucleophiles.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene.[3][9]

-

Electrophilic Aromatic Substitution: Reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur preferentially at the 5-position, and to a lesser extent, the 4-position. The 2-substituent directs incoming electrophiles to these positions.[10]

-

Metallation: The hydrogen at the 5-position can be abstracted by strong bases like n-butyllithium, creating a potent nucleophile that can be used to introduce a wide variety of functional groups.[9]

Proposed Synthesis Route

A plausible and efficient synthesis of 2-(1-isothiocyanatoethyl)thiophene would likely start from the commercially available 2-acetylthiophene.

Caption: Proposed two-step synthesis of the target compound.

Protocol for Proposed Synthesis:

-

Step 1: Reductive Amination of 2-Acetylthiophene.

-

Dissolve 2-acetylthiophene in a suitable solvent such as methanol.

-

Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product, 2-(1-aminoethyl)thiophene, with an organic solvent.

-

Purify the amine intermediate via column chromatography or distillation.

-

-

Step 2: Conversion to Isothiocyanate.

-

Dissolve the purified 2-(1-aminoethyl)thiophene in a chlorinated solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

-

Cool the solution in an ice bath.

-

Add a solution of thiophosgene (or a safer equivalent like di(1H-imidazol-1-yl)methanethione) dropwise. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a fume hood.

-

Allow the reaction to proceed to completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, 2-(1-isothiocyanatoethyl)thiophene, by vacuum distillation or column chromatography.

-

Potential Applications in Drug Development

The unique hybrid structure of this molecule suggests several promising applications in drug discovery and chemical biology.

-

Covalent Inhibitors: The isothiocyanate group can act as a "warhead" to form covalent bonds with specific nucleophilic residues (e.g., cysteine) in target proteins. This can lead to potent and long-lasting inhibition, a strategy of growing interest in drug development.

-

Chemical Probes: The compound can be used to identify and label proteins with reactive cysteine residues, aiding in target discovery and validation.

-

Scaffold for Drug Discovery: The thiophene core is a well-known "privileged scaffold" found in numerous approved drugs.[11] This molecule can serve as a starting point for developing new classes of therapeutic agents by modifying the thiophene ring or by converting the isothiocyanate into other functional groups.[11]

Handling and Safety Considerations

Isothiocyanates are reactive compounds and should be handled with appropriate care.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated chemical fume hood.[12] Avoid inhalation of vapors and contact with skin and eyes.[13] Isothiocyanates are often lachrymatory.

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from moisture and light.[14] Many isothiocyanates are stored under an inert atmosphere (e.g., argon or nitrogen).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

Conclusion

2-(1-Isothiocyanatoethyl)thiophene represents a promising, albeit under-explored, chemical entity. Its predicted properties and reactivity profile, derived from the foundational chemistry of its constituent thiophene and isothiocyanate moieties, position it as a valuable tool for medicinal chemists and drug development professionals. The strategic combination of a privileged heterocyclic scaffold with a versatile covalent warhead offers significant opportunities for the development of novel chemical probes and therapeutic agents. This guide provides the necessary predictive framework and methodological considerations to empower researchers to unlock the potential of this intriguing molecule.

References

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Patsnap Eureka. (2026, February 24). Benzene Ring vs Thiophene: Stability in Conductive Materials. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(1-isothiocyanatoethyl)thiophene (C7H7NS2). Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Compiled from data in[8]. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Absorption and (B) photoluminescence spectra of isothiocyanates 10b, 12c, and 13b in methylene chloride (λexc ) 325 nm). Retrieved from [Link]

-

R Discovery. (1995, January 1). The reactions of heterocyclic isothiocyanates bearing an ortho ester group with N‐nucleophiles. The scope and some limitations of the reaction. Retrieved from [Link]

-

Taylor & Francis. (2006, September 24). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Retrieved from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-isothiocyanatothiophene. Retrieved from [Link]

-

PubMed. (n.d.). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Retrieved from [Link]

-

Chemical Papers. (n.d.). Isothiocyanates and Their Synthetic Producers. VIII. The Synthesis and the Study of Spectral Features of Substituted Monothiourethanes. Retrieved from [Link]

-

Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substit. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). [(2-isothiocyanatoethyl)thio]benzene. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

- 1. PubChemLite - 2-(1-isothiocyanatoethyl)thiophene (C7H7NS2) [pubchemlite.lcsb.uni.lu]

- 2. 40808-63-7|2-(2-Isothiocyanatoethyl)thiophene|BLD Pharm [bldpharm.com]

- 3. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 4. Benzene, (2-isothiocyanatoethyl)- [webbook.nist.gov]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

stability and storage conditions for 2-(1-isothiocyanatoethyl)thiophene

Executive Summary

2-(1-isothiocyanatoethyl)thiophene is a highly reactive bifunctional molecule utilized widely in biological screening, agricultural chemistry, and synthetic drug development. Its molecular architecture presents a dual-stability challenge: an electrophilic aliphatic isothiocyanate (-NCS) moiety that is acutely susceptible to nucleophilic solvolysis, and an electron-rich thiophene ring vulnerable to oxidative degradation.

This technical guide bypasses generic storage advice to explore the specific thermodynamic and kinetic mechanisms of its degradation. By understanding the causality behind these structural vulnerabilities, researchers can implement the self-validating protocols outlined herein to guarantee compound integrity across rigorous experimental workflows.

Structural Vulnerabilities & Mechanistic Degradation Pathways

To establish an effective storage regimen, one must first dissect the two primary avenues of molecular decay that compromise 2-(1-isothiocyanatoethyl)thiophene.

The Isothiocyanate Carbon: Nucleophilic Susceptibility

The central carbon atom of the -NCS group is highly electrophilic, acting as the primary target for nucleophilic attack. Storage failures most commonly occur when protic solvents (e.g., water, methanol, ethanol) are mistakenly utilized for stock solutions () [2].

-

Hydrolysis: In aqueous media, especially at elevated pH, hydroxide ions attack the electrophilic carbon to form unstable monothiocarbamate intermediates. These rapidly break down into primary amines, releasing carbon disulfide, and subsequently condense to form inactive thiourea derivatives () [5].

-

Alcoholic Solvolysis: Methanol and ethanol readily perform solvolysis on the isothiocyanate group, permanently converting it into a methyl- or ethyl-thiocarbamate. This process proceeds via pseudo-first-order kinetics and accelerates under elevated temperatures [2, 3].

The Thiophene Ring: Oxidative Stress

Unlike saturated alkyl chains, the thiophene heterocycle is electron-dense. The sulfur heteroatom is a recognized site for oxidative degradation, which can be initiated by atmospheric oxygen and catalyzed by trace transition metals or UV photons () [1].

-

S-Oxide Formation: The initial oxidation event yields thiophene-S-oxides. Continued oxidative stress drives the reaction forward into thiophene-S,S-dioxides (sulfones) () [6].

Mechanistic bifurcation of 2-(1-isothiocyanatoethyl)thiophene degradation pathways.

Empirical Storage Parameters & Predictive Data

Relying on empirical data from analogous aliphatic isothiocyanates, the operational limits of 2-(1-isothiocyanatoethyl)thiophene must be rigidly controlled. The table below summarizes the causality between storage conditions and compound stability.

Quantitative Stability Matrix

| Solvent System | Temp | Atmosphere | Estimated Stability | Dominant Degradation Mechanism |

| Anhydrous Acetonitrile | -80°C | Argon | > 12 Months | None (Optimal Condition) |

| Anhydrous DMSO | -20°C | Nitrogen | 1 - 3 Months | Slow hydrolysis from hygroscopic water accumulation |

| Acidic Water (pH < 6.0) | 4°C | Ambient | < 48 Hours | Mild hydrolysis to primary amines |

| Methanol / Ethanol | 20°C | Ambient | < 6 Hours | Rapid solvolysis to thiocarbamates |

| Aqueous Buffer (pH > 7.4) | 37°C | Ambient | < 1 Hour | Aggressive nucleophilic degradation to thioureas |

Validated Experimental Workflows

Standard laboratory practices are insufficient for isothiocyanates. The following workflows introduce a "self-validating" methodology, assuring that structural integrity is verified continuously rather than assumed.

Protocol A: Preparation of Long-Term Anhydrous Stock Solutions

To prevent thermodynamic decay, stock solutions must utilize meticulously dried aprotic solvents and be sealed under an inert gas layer.

Step-by-Step Methodology:

-

Solvent Desiccation: Ensure Acetonitrile or DMSO is strictly anhydrous (≤0.005%

). Keep solvents over activated 3Å molecular sieves for 24 hours prior to use. -

Equilibration: Allow the lyophilized or neat 2-(1-isothiocyanatoethyl)thiophene vial to reach room temperature in a desiccator before opening to prevent atmospheric condensation.

-

Solubilization: Dissolve the compound to a high-concentration stock (e.g.,

to -

Aliquoting & Headspace Minimization: Distribute into amber, silanized glass vials to protect the thiophene ring from photo-oxidation. Use small vials to ensure minimum headspace.

-

Inert Purging: Gently blow a steady stream of high-purity Argon or Nitrogen gas over the liquid surface for 10-15 seconds to displace atmospheric

. -

Sealing & Freezing: Immediately seal with a PTFE-lined cap (avoid rubber septa as ITCs can react with sulfur-cured rubbers) and transfer directly to -80°C storage.

Self-validating workflow for the long-term stabilization of reactive stock solutions.

Protocol B: LC-MS Self-Validating Stability Assay

To prove that your storage protocol was successful, establish a liquid chromatography-mass spectrometry (LC-MS) monitoring system before utilizing the compound in biological assays.

Step-by-Step Methodology:

-

Preparation of Matrix: Withdraw a

aliquot from the -80°C stock and dilute it to -

Chromatographic Separation: Inject

onto a C18 Reversed-Phase column maintained at 30°C. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality note: Acidic water is used because ITCs are vastly more stable at low pH during brief chromatographic runs. -

Mass Validation (The Self-Validation Step):

-

Monitor for the parent mass [M+H]+.

-

Simultaneously monitor for [M+18] (indicative of water addition/hydrolysis) and [M+32] (indicative of thiophene double-oxidation).

-

-

Threshold Action: If degradation peaks sum to >5% of the Total Ion Current (TIC) relative to the parent peak, discard the stock vial.

Formulation and Handling in Biological Assays

When applying 2-(1-isothiocyanatoethyl)thiophene to biological assays, degradation becomes unavoidable, demanding precise timing. Nutrient broths contain nucleophiles (e.g., lysine, cysteine residues in proteins), and cellular matrices possess cytochrome P450 enzymes that actively metabolize the thiophene ring into reactive epoxides () [1, 4].

Operational Rule: Never store the compound in aqueous assay media.

-

Spike the requisite volume of the DMSO/Acetonitrile stock directly into the biological medium immediately (< 1 minute) before dosing cells or enzymes.

-

Keep the final organic solvent concentration ≤0.1% v/v to avoid artifactual cellular toxicity.

References

-

Academia.edu. "Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin." Academia Research Repository. URL: [Link]

-

Luang-In, V., & Rossiter, J. "Stability studies of isothiocyanates and nitriles in aqueous media." Songklanakarin Journal of Science and Technology, 37(6), 625-630, 2015. URL:[Link]

-

Pecháček, R., Velíšek, J., & Hrabcová, H. "Decomposition Products of Allyl Isothiocyanate in Aqueous Solutions." Journal of Agricultural and Food Chemistry, 45(12), 4584-4588, 1997. URL:[Link]

-

Di Nicola, C., et al. "Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts." Catalysts, 11(7), 871, 2021. URL:[Link]

Literature Review & Technical Guide: 2-Thienylethyl Isothiocyanate Derivatives

Executive Overview

Isothiocyanates (ITCs), derived primarily from the enzymatic hydrolysis of glucosinolates in cruciferous vegetables, are widely recognized for their chemopreventive, antimicrobial, and antineoplastic properties[1]. While naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied[2], synthetic bioisosteres are increasingly critical for optimizing pharmacokinetics and target affinity. 2-Thienylethyl isothiocyanate (TEITC) —a structural analog wherein the benzene ring of PEITC is replaced by a thiophene ring—represents a compelling scaffold in medicinal chemistry[3].

This technical whitepaper synthesizes current literature on TEITC and its functional derivatives. It dissects the pharmacophore dynamics, core signaling pathways, and provides field-proven, self-validating experimental protocols for evaluating novel TEITC analogues in drug development pipelines.

Pharmacophore Dynamics: The Thiophene Advantage

The defining feature of all ITCs is the highly reactive electrophilic

Replacing the phenyl ring of PEITC (LogP

-

Modulated Electrophilicity: Tuning the reactivity of the ITC group to reduce off-target toxicity while maintaining high affinity for key cysteine residues on regulatory proteins[6].

-

Metabolic Stability: Thiophene rings often exhibit different cytochrome P450 (CYP) oxidation profiles compared to phenyl rings, potentially increasing the half-life of the compound in vivo.

-

Versatile Derivatization: TEITC serves as an intermediate to synthesize complex thiourea derivatives (via reaction with primary aromatic amines), which have demonstrated remarkable pro-apoptotic and antimicrobial efficacies[7].

Core Mechanisms of Action

TEITC derivatives exert their bioactivity through a multi-target network, primarily anchored by the modulation of oxidative stress and apoptotic machinery.

Nrf2/Keap1 Antioxidant Pathway

The primary target for electrophilic ITCs is Kelch-like ECH-associated protein 1 (Keap1)[8]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. TEITC derivatives covalently alkylate specific cysteine residues on Keap1 (predominantly Cys151). This structural modification induces a conformational change, liberating Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating Phase II detoxification enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[9].

Figure 1: Mechanism of Keap1 alkylation and subsequent Nrf2 pathway activation by TEITC.

Pro-Apoptotic and Anti-Inflammatory Pathways

TEITC derivatives are known to inhibit cellular proliferation and induce apoptosis in cancerous cell lines (e.g., SW480, SW620, HCT-116)[7]. They downregulate anti-apoptotic proteins (Bcl-2, Bcl-XL), upregulate pro-apoptotic counterparts (Bax), and trigger caspase-3 cascade activation. Additionally, they demonstrate anti-inflammatory capacity by suppressing the NF-κB signaling pathway and diminishing the secretion of Interleukin-6 (IL-6)[4][7].

Quantitative Bioactivity Profiles

To contextualize the therapeutic potential of TEITC analogues, it is necessary to benchmark their activity against naturally occurring ITCs.

| Compound Class | Source / Origin | Target Pathways | Mean IC50 (Colon Cancer) | Primary Characteristics |

| Sulforaphane | Natural (Broccoli)[10] | Nrf2, NF-κB, HDACs[2] | Aliphatic chain; Strong inducer of Phase 2 enzymes[9]. | |

| PEITC | Natural (Watercress)[5] | Nrf2, Caspases | Phenyl ring; Highly lipophilic (LogP 3.41), broad-spectrum apoptosis[11]. | |

| TEITC | Synthetic Bioisostere | Nrf2, Caspases[3] | Thiophene ring; Altered metabolic stability compared to PEITC. | |

| TEITC-Thioureas | Synthetic Derivatives | IL-6, Apoptosis[7] | 1.5 - 8.9 µM[7] | Synthesized via amine substitution; Exceptional pro-apoptotic potency[7]. |

Experimental Methodologies: Field-Proven Protocols

As a Senior Application Scientist, it is critical to implement protocols that are self-validating systems . A common pitfall in evaluating electrophilic compounds like ITCs is false-negative results due to off-target scavenging by buffer components.

Protocol A: Thiol-Free Keap1 Alkylation Assay (Target Validation)

Objective: To confirm direct covalent binding of TEITC derivatives to the Cys151 residue of Keap1 via mass spectrometry.

Causality & Expertise Note: Standard biological buffers often utilize Dithiothreitol (DTT) or

Step-by-Step Methodology:

-

Protein Preparation: Incubate recombinant human Keap1 protein (2 µM) in a thiol-free buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with 1 mM TCEP for 30 minutes at room temperature.

-

Compound Addition: Add the TEITC derivative (dissolved in DMSO) to the Keap1 solution at a 10:1 molar ratio (20 µM compound). Maintain the final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

-

Incubation: Incubate the mixture for 2 hours at 37°C.

-

Digestion: Quench the reaction with 1% formic acid. Perform tryptic digestion using sequencing-grade trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptides.

-

Self-Validating Step: Calculate the expected mass shift (

) corresponding to the exact molecular weight of the TEITC derivative. The specific identification of the modified Cys151-containing peptide confirms target engagement, distinguishing specific allosteric regulation from non-specific proteotoxicity.

-

Protocol B: Self-Validating High-Throughput Cytotoxicity & Apoptosis Assay

Objective: To assess phenotypic anticancer efficacy while simultaneously proving the mechanism is Nrf2/Apoptosis-driven rather than simple membrane necrosis.

Step-by-Step Methodology:

-

Cell Culture Generation: Cultivate wild-type HCT-116 cells and an engineered Nrf2-Knockout (KO) HCT-116 line.

-

Causality Note: Using an isogenic knockout line provides a self-validating control. If a TEITC derivative is highly toxic in the wild-type but loses efficacy in the Nrf2-KO line, the bioactivity is intrinsically tied to the Nrf2 signaling axis.

-

-

Dosing: Plate cells at

cells/well. Treat with a serial dilution (0.1 µM to 50 µM) of TEITC derivatives for 48 hours. -

Viability Reading: Instead of the standard MTT assay (which can suffer from metabolic interference), utilize the Resazurin reduction assay or ATP luminescence assay for high-fidelity viability metrics.

-

Apoptotic Profiling: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the populations. True TEITC hits will show a dose-dependent increase in the Annexin V

/PI

Figure 2: Self-validating high-throughput screening workflow for TEITC derivatives.

Future Perspectives in Drug Development

The transition from basic isothiocyanates (like PEITC and Sulforaphane) to heterocyclic derivatives like TEITC provides medicinal chemists with a highly manipulable scaffold. Current literature underscores the promise of conjugating the thienyl-isothiocyanate backbone into more stable prodrugs or utilizing them to generate thiourea derivatives. The objective moving forward must be the precise calibration of the

References

-

"Showing Compound 2-Phenethyl isothiocyanate (FDB004307) - FooDB", FooDB, [Link]

-

"Isothiocyanates – A Review of their Health Benefits and Potential Food Applications", Food and Nutrition Sciences, [Link]

-

"A Comparative Review of Key Isothiocyanates and Their Health Benefits - MDPI", MDPI, [Link]

-

"Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed", NIH, [Link]

-

"Biological targets of isothiocyanates - PubMed", NIH, [Link]

-

"Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem", NIH,[Link]

-

"Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC", NIH, [Link]

-

"Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates", Johns Hopkins University, [Link]

-

"Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N′-aryl thiourea derivatives", ResearchGate, [Link]

-

"The indirect antioxidant sulforaphane protects against thiopurine-mediated photooxidative stress - PMC", NIH, [Link]

-

"Isothiocyanate from Broccoli, Sulforaphane, and Its Properties", ResearchGate, [Link]

-

"Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - MDPI", MDPI, [Link]

Sources

- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Thienylethyl Isothiocyanate - LKT Labs [lktlabs.com]

- 4. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 5. Showing Compound 2-Phenethyl isothiocyanate (FDB004307) - FooDB [foodb.ca]

- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The indirect antioxidant sulforaphane protects against thiopurine-mediated photooxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility and Solvation Thermodynamics of Thiophene-Based Intermediates in Organic Solvents

Executive Summary

Thiophene-based intermediates—such as 2-thiophenecarboxylic acid and 2,5-thiophenedicarboxylic acid—are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), conjugated polymers, and metal-organic frameworks (MOFs)[1]. The rational selection of organic solvents for the synthesis, purification, and crystallization of these intermediates is dictated by their solubility profiles. This technical guide establishes the thermodynamic principles governing thiophene solvation, provides empirical solubility data, and outlines self-validating experimental protocols for solubility determination in preformulation workflows.

Thermodynamic Principles of Thiophene Solvation

Hansen Solubility Parameters (HSPs)

The dissolution of a thiophene intermediate in an organic solvent is fundamentally an energy-balancing process. For spontaneous dissolution to occur, the enthalpy of mixing must be minimized. This is systematically predicted using Hansen Solubility Parameters (HSPs), which divide the total cohesive energy density into three distinct intermolecular forces:

- (Dispersion Forces): van der Waals interactions.

- (Polar Forces): Permanent dipole-dipole interactions.

- (Hydrogen Bonding): Electron exchange and hydrogen bonding.

The foundational thiophene ring is highly lipophilic, driven predominantly by dispersion forces (

The "Distance" (

Mechanism of Solvation

In highly polar solvents like Dimethyl Sulfoxide (DMSO) or ethanol, intermediates such as 2-thiophenecarboxylic acid undergo rapid solvation due to the alignment of the solvent's dipoles with the carboxylic acid group. Conversely, in non-polar solvents like hexane, the lack of hydrogen bond acceptors/donors results in a high energy penalty for disrupting the crystalline lattice of the solute, leading to poor solubility[5].

Thermodynamic pathway of solvent-antisolvent crystallization for thiophene intermediates.

Quantitative Solubility Data

Understanding the solubility limitations of specific derivatives is essential for reactor sizing and solvent recovery. The table below summarizes the quantitative and qualitative solubility behavior of 2-Thiophenecarboxylic acid (CAS: 527-72-0), a ubiquitous precursor[5].

| Solvent Category | Specific Solvent | Relative Solubility at 20°C | Solvation Causality |

| Polar Protic | Ethanol | Highly Soluble | Matches |

| Polar Protic | Water | ~80 g/L (Moderate) | Soluble due to polarity, but restricted by the hydrophobic thiophene ring[5]. |

| Polar Aprotic | DMSO / DMF | Highly Soluble | High |

| Non-Polar (Halogenated) | Chloroform (CHCl | Moderately Soluble | Sufficient dispersion ( |

| Non-Polar (Aliphatic) | Petroleum Ether / Hexane | Slightly Soluble / Insoluble | Extreme mismatch in |

Experimental Methodology: Gravimetric Solubility Determination

To generate self-validating, absolute solubility profiles for novel thiophene derivatives, the gravimetric method remains the gold standard in pharmaceutical preformulation[6]. It eliminates the need for compound-specific UV-Vis or HPLC calibration curves, making it ideal for early-stage screening[7].

Step-by-Step Protocol

-

Preparation of Supersaturated Solution: Add an excess mass (e.g., 500 mg) of the thiophene intermediate to a tightly sealed glass vial containing 5.0 mL of the target organic solvent[8].

-

Isothermal Equilibration: Submerge the vial in a temperature-controlled orbital shaker (e.g., at 25.0 ± 0.1 °C). Agitate vigorously for 24 to 48 hours to ensure true thermodynamic equilibrium is established between the solid phase and the saturated solution[7].

-

Phase Separation: Allow the undissolved solute to settle. Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe to prevent premature precipitation. Pass the aliquot through a solvent-compatible 0.45 µm PTFE syringe filter to remove micro-crystals[9].

-

Volumetric Transfer & Evaporation: Accurately transfer a known volume (e.g., 2.0 mL) of the filtered saturated solution into a pre-weighed, dry evaporation dish (

)[6]. Place the dish in a vacuum oven set below the thermal degradation point of the intermediate to drive off the solvent[7]. -

Gravimetric Quantification: Once completely dry, allow the dish to cool in a desiccator, then weigh the dish containing the dried solute residue (

). -

Calculation: The solubility (mg/mL) is calculated as:

.

Sequential workflow for the gravimetric determination of intermediate solubility.

Conclusion

Mastering the solubility parameters of thiophene-based intermediates prevents common processing failures such as oiling out during crystallization, incomplete reactions, and poor batch yields. By leveraging Hansen Solubility Parameters to predict compatible solvent matrices, and confirming theoretical limits using rigorous gravimetric protocols, researchers can optimize synthetic pathways with high thermodynamic precision.

References

- Kinam Park, Hansen Solubility Parameters 2000. kinampark.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUq3LyN3jcFaTtgm1y4gnOfkX_1cSQn0RQxWv57MozzFh1DLaM9ui2egOy0z1ZDaeeKBJd_kQgP9e8zs4HAS1zrdDEu6O9trrpBfjGlQPu7yD3qkZIoTceVu4N5O36l5obc5_9jfg0IPuJMuMmv7FWaJ6iNAnpk1D9_c1lb9QsiZ7kBPclMidivQM=]

- Prof Steven Abbott, HSP Basics | Practical Solubility Science. stevenabbott.co.uk. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz2qW-8qIPlcyHsLDPcx7QN8CSq5qcji3hC4LJIPBt_RGHxvcOkqO8Jhr4QaEvqdZjcUSsZgD6ut6EhhcIPzwaQPWdyKpSMVN8HZFHmLdTjp1e4MiDDPxUoJJlGDecCcnHNxhYNy7LxkmVbCuXiTb34FpyGM27TSe45OTlGw==]

- BenchChem Technical Support, 2,5-Thiophenedicarboxylic Acid | High-Purity Reagent. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8PoXlNdNFPlvEeZAndTWhPkHYbBzccMM8cMtwQbJt1yIyhbaw5nwTAPYbgbhnoJgkWjtGWZP_9TLQjtEYIutPTm58g3l0_GaKgByqIijPXcSAPNnRF8I7lrZhlPU9bnhZf-Vz]

- Thermo Fisher Scientific / Acros Organics, 2-Thiophenecarboxylic acid, 99%. fishersci.es. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt9FcpWvNTtAFHC5FWodMro5GqaZWBlXa9uKM5ExC6XNip_vRBABeiCMzm9mZGaILQHYNnAgOXqbrOcPRjkBLfF1gDCUUwwPTilRPFY660ipw47LXQXEEBHqD3VDYaHpPohBLORLgy4GS8YQddKqGx52jpF9pE-LTD5VSagD7lUupk02DK4gzTuUtOZ7Bc-o7c_BMYFHGIPZs4mkE=]

- Revathi Sundaramoorthy, 4 - Solubility - Gravimetric Method. scribd.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO8X382lOxZtTcMxrsMOF7UGSGEmRfSU1Yb7GnZxjXc1iFiPfb1cjgrRPXZ2SqTFkOqtZrEHu0sPsi-19zZnT1Ninh-6aiOmTi0k9FUY0SySByrAykQJ0_QupB_slB8Z-h1--kcOGpbKjlWkLoHUYxXyectJk6GM8wIk6bJqRFRzv8qfU=]

- BenchChem Technical Guide, Determining the Solubility Profile of 1-(2-Methoxy-4-nitrophenyl)ethanone. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSheQgT3-FWiU5LIG15N_AH8D_GPasybk1_SS-E4cn86O1q2c-KI5Kz0mcPbGKbxW9Z0axCuh0gUQuamZLnILRpF4ehN9DMIVcaUVGyAR4wa8LnM75XHR4lQQ5MDErfmwpTe85qNY6FcyTBfsD_OEWb-euhO8Qz7eodFBFZL0FCDRp2Lcd0Aa5W3-NPKnP6os5XaPK_srsW7pMTsMWg_2zD9OuGskcEYX5WVgyIyv-WRWsf4b9]

- BenchChem Technical Guide, Pachybasin: A Technical Guide to Chemical Properties and Solubility. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95jAZrsERSAh4wm9Z-lBoN5VIMyJOeLpjFFH6qC8l8GY69w2RskyUJTyMu_NrY2dzkPbIKj4uQnwfzu0fkdeaRGue1gufJ8kX-XFejWOmHD1092aDObKWaWuQ06HZzEUznJZ83o238SHgoj47xCBi6gjLC7ElYk3r6gkdO8ekeCjbpF-KJRWRBUX1SNQ0xKBuFfja4jtt_feBr212xDFlpALYFJzlvwYqs293KfBZ]

- BenchChem Technical Guide, A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH. benchchem.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPBjQB_YFJPiRK8w8yyPAzfnOuu-sct82EZfNLSKR9BTN8LICQgWf10gxgH6g74tszQKqMlSnePE0E6wj-DJFoORjGEuN62BkcZl684Z3tPrT40gyXEr1KBigTwn-mzIIbl5Cwc4Fs77JMNwW2Ie_lawLqRiQdd6a-RrdE3AHMkAiF_ALPkjgeZVn_WMbvdOr57A-4S_OQRqh1U9MX]

Sources

- 1. 2,5-Thiophenedicarboxylic Acid|High-Purity Reagent [benchchem.com]

- 2. kinampark.com [kinampark.com]

- 3. kinampark.com [kinampark.com]

- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. 2-Thiophenecarboxylic acid, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]

- 6. scribd.com [scribd.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: Derivatization of Amino Acids with 2-(1-Isothiocyanatoethyl)thiophene for Enhanced Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Enhanced Sensitivity and Resolution in Amino Acid Analysis

The accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from proteomics and metabolomics to pharmaceutical development and food science. High-performance liquid chromatography (HPLC) remains a cornerstone technique for amino acid analysis. However, a significant challenge lies in the fact that most amino acids lack a strong native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by UV-Vis or fluorescence detectors.[1]

This application note introduces a novel derivatizing agent, 2-(1-isothiocyanatoethyl)thiophene, for the pre-column derivatization of primary and secondary amino acids. The incorporation of the thiophene moiety is anticipated to confer advantageous spectroscopic properties to the amino acid derivatives, potentially leading to enhanced UV absorbance and, consequently, lower limits of detection and quantification. The isothiocyanate functional group is a well-established reactive moiety for the derivatization of the amino group of amino acids under mild conditions, forming a stable thiourea linkage.[2][3] This protocol provides a comprehensive guide for the derivatization procedure and subsequent analysis by reversed-phase HPLC.

The rationale for employing a thiophene-based derivatizing agent is grounded in the unique electronic properties of the thiophene ring. Thiophene and its derivatives are known to exhibit strong UV absorption, which can be leveraged to enhance the signal of derivatized amino acids.[4] Furthermore, the structural rigidity and potential for π-π interactions of the thiophene ring can influence the chromatographic behavior of the derivatives, potentially leading to improved separation efficiency.

Principle of the Method

The derivatization reaction involves the nucleophilic addition of the amino group of an amino acid to the electrophilic carbon atom of the isothiocyanate group of 2-(1-isothiocyanatoethyl)thiophene. This reaction, typically carried out in a slightly alkaline medium, results in the formation of a stable phenylthiocarbamyl (PTC)-like amino acid derivative with a thiophene tag.

The resulting derivatized amino acids are then separated by reversed-phase HPLC and detected by a UV detector at a wavelength corresponding to the maximum absorbance of the thiophene-containing derivative.

Materials and Reagents

Reagents:

-

2-(1-Isothiocyanatoethyl)thiophene (synthesis may be required if not commercially available)

-

Amino Acid Standard Solution (containing a mixture of proteinogenic amino acids)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or ultrapure

-

Triethylamine (TEA)

-

Acetic Acid, glacial

-

Sodium Acetate

-

Hydrochloric Acid (HCl)

Equipment:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Micropipettes

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Syringe filters (0.22 µm)

Proposed Derivatization Protocol

This protocol is based on established methods for amino acid derivatization with isothiocyanates and will require optimization for this specific reagent.

1. Preparation of Reagents:

-

Coupling Buffer (pH 10.4): Prepare a solution containing 70:15:15 (v/v/v) of water:acetonitrile:triethylamine. Adjust the pH to 10.4 with acetic acid.

-

Derivatizing Reagent Solution: Dissolve 2-(1-isothiocyanatoethyl)thiophene in acetonitrile to a final concentration of 10 mg/mL. This solution should be prepared fresh daily.

-

Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl. Dilute the stock solution with the coupling buffer to the desired concentrations for calibration.

-

Sample Preparation: For protein hydrolysates, ensure complete hydrolysis and removal of the hydrolyzing acid. Reconstitute the dried hydrolysate in the coupling buffer. For other biological samples, appropriate extraction and clean-up procedures should be employed to remove interfering substances.

2. Derivatization Procedure:

-

To 20 µL of the amino acid standard or sample solution in a reaction vial, add 60 µL of the coupling buffer.

-

Add 20 µL of the derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at room temperature (approximately 25°C) for 20 minutes.

-

After incubation, add 100 µL of a quenching solution (e.g., 5% acetic acid in water) to stop the reaction and neutralize the excess triethylamine.

-

Vortex the mixture again.

-

Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

Proposed HPLC Analysis Method

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 10 |

| 25 | 40 |

| 30 | 70 |

| 35 | 10 |

| 40 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Detection: UV at 254 nm (This wavelength should be optimized by scanning the UV spectrum of a derivatized amino acid standard).

Expected Results and Discussion

The derivatization with 2-(1-isothiocyanatoethyl)thiophene is expected to yield stable derivatives for all primary and secondary amino acids. The thiophene moiety should provide a strong UV chromophore, allowing for sensitive detection in the low picomole range. The retention times of the derivatized amino acids will depend on their polarity and the interaction with the stationary phase. It is anticipated that hydrophobic amino acids will have longer retention times.

Potential Challenges and Troubleshooting:

-

Incomplete Derivatization: This can be addressed by optimizing the reaction time, temperature, or the concentration of the derivatizing reagent. Ensure the pH of the coupling buffer is optimal for the reaction.

-

Interfering Peaks: Extraneous peaks in the chromatogram may arise from reagent by-products or contaminants in the sample. A blank run (containing all reagents except the amino acid standard) should be performed to identify these peaks. Sample clean-up procedures may need to be optimized.

-

Poor Peak Shape: This could be due to issues with the column, mobile phase, or interactions of the derivatized amino acids with the stationary phase. Ensure the column is in good condition and the mobile phase is properly prepared. Adjusting the pH of the mobile phase may improve peak shape.

Visualization of the Workflow

Figure 1. Workflow for amino acid derivatization and analysis.

Conclusion

The use of 2-(1-isothiocyanatoethyl)thiophene as a pre-column derivatizing agent presents a promising approach for the sensitive and robust analysis of amino acids by HPLC. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate a method tailored to their specific analytical needs. The anticipated benefits of enhanced UV detection and good chromatographic properties make this reagent a valuable addition to the analytical chemist's toolbox for amino acid analysis. Further studies are warranted to fully characterize the reaction kinetics, stability of the derivatives, and the full scope of its applicability to complex biological matrices.

Disclaimer: This application note provides a proposed protocol based on established chemical principles for isothiocyanate-based derivatization. Experimental validation and optimization are required to ensure its suitability for specific applications.

References

-

Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. [Link][5]

-

Irvine, G. B. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In The Protein Protocols Handbook (pp. 581-586). Humana Press. [Link][3]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). PMC. [Link][2]

-

Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link][1]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science. [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). PMC. [Link]

-

A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (2015). Analyst. [Link]

-

In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2022). Metabolites. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]

Sources

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Harnessing Reversible Thiol-Reactive Chemistry Using Isothiocyanate Reagents

Executive Summary

Isothiocyanates (ITCs) are highly reactive electrophilic compounds defined by the functional group –N=C=S. While classically leveraged for irreversible primary amine modification (e.g., FITC conjugation of antibodies) under alkaline conditions, ITCs exhibit a uniquely reversible and biologically profound reactivity toward thiol (sulfhydryl) groups at physiological pH[1],[2].

This application note explores the fundamental mechanisms, biological implications, and laboratory protocols surrounding ITC-thiol chemistry. By dissecting the formation of dithiocarbamates and the subsequent phenomenon of transthiocarbamoylation, researchers can leverage ITCs as reversible biological probes, intracellular transport mechanisms, and modulators of redox signaling pathways.

Mechanistic Foundations: Amine vs. Thiol Reactivity

The chemical reactivity of the isothiocyanate moiety stems from its electron-deficient central carbon, flanked by electronegative nitrogen and sulfur atoms[3]. This electrophilic center acts as a prime target for biological nucleophiles, specifically amines (R-NH₂) and thiols (R-SH). The selectivity between these two pathways is dictated entirely by environmental pH and the corresponding pKa of the target nucleophiles.

-

Amine Modification (Irreversible): At an alkaline pH (9.0–11.0), primary amines (e.g., the ε-amino group of lysine, pKa ~10.5) are deprotonated and highly nucleophilic. Attack on the ITC forms a stable, irreversible thiourea adduct[1].

-

Thiol Modification (Reversible): At physiological or slightly acidic pH (6.0–8.0), primary amines remain protonated and unreactive. Conversely, a functionally relevant fraction of cellular thiols (e.g., cysteine or glutathione, pKa ~8.3) exists as the highly nucleophilic thiolate anion (S⁻). Nucleophilic attack by the thiolate yields a dithiocarbamate adduct[1],[2].

Crucially, unlike thioureas, dithiocarbamate formation is a reversible equilibrium. In the presence of competing thiols, the ITC group can dissociate from one thiol and rapidly bind to another—a process termed transthiocarbamoylation [4].

Figure 1: pH-dependent dichotomous reactivity of isothiocyanates dictating stable vs. reversible adducts.

Biological and Pharmacological Significance

The reversible nature of ITC-thiol interactions serves as the bedrock for the bioactivity of dietary ITCs, such as Sulforaphane (SFN) and Benzyl Isothiocyanate (BITC).

The Prodrug Transport Mechanism

Upon entering mammalian cells, ITCs immediately encounter high concentrations (1–10 mM) of glutathione (GSH). Catalyzed by Glutathione S-transferases (GSTs) or via spontaneous reaction, ITCs form GSH-dithiocarbamate conjugates[4],[5],[6]. Rather than terminating the bioactivity of the ITC, these conjugates act as "transport forms." Because the adducts are unstable, they can traverse cellular compartments and dissociate, releasing the active ITC precisely into local microenvironments where it can react with target proteins[4],[7].

Keap1-Nrf2 Pathway Activation

One of the primary therapeutic targets for released ITCs is Keap1, an adapter protein that normally sequesters the Nrf2 transcription factor for degradation[2]. Sulforaphane effectively undergoes transthiocarbamoylation, transferring from GSH to highly reactive cysteine residues (e.g., Cys151) on Keap1. This reversible covalent modification induces a conformational change in Keap1, liberating Nrf2 to translocate into the nucleus and initiate the transcription of cytoprotective and antioxidant genes[2],[8].

Figure 2: ITC-mediated activation of the antioxidant Keap1-Nrf2 signaling axis via transthiocarbamoylation.

Quantitative Data Analysis

The choice of ITC compound and environmental pH heavily dictates experimental outcomes. To guide compound selection, empirical data regarding reactivity, optimal pH, and adduct stability are summarized below.

Table 1: Nucleophile Selectivity and Adduct Stability

| Target Nucleophile | Physiological Example | Optimum pH | Adduct Formed | Reversibility | Reaction Kinetics |

| Thiol (R-SH) | Cysteine, GSH | 6.5 – 7.5 | Dithiocarbamate | Highly Reversible | Rapid (sec to min) |

| Amine (R-NH₂) | N-terminus, Lysine | 9.0 – 11.0 | Thiourea | Irreversible | Moderate (min to hr) |

Table 2: Comparative Chemical Behaviors of Target Isothiocyanates [9],[7]

| Isothiocyanate (ITC) | Carbon Chain / Structure | Reactivity Toward GSH | Relative Adduct Stability | Cellular Uptake & Export |

| Allyl-ITC (AITC) | Short Alkyl | Moderate | Low | Rapid export via MRPs |

| Sulforaphane (SFN) | Sulfinyl Alkyl | High | Moderate | Sustained intracellular pool |

| Benzyl-ITC (BITC) | Aromatic / Aryl | Very High | Very Low | Highly transient, highly toxic |

| Phenylhexyl-ITC | Long-chain Phenylalkyl | Decreased | High | Enhanced target specificity |

Observation: Increasing the alkyl chain length generally decreases the acute reactivity of the isothiocyanate group towards thiols, resulting in more stable dithiocarbamates and distinct biological toxicity profiles[9].

Experimental Protocols

Method A: Synthesis and Isolation of an ITC-GSH Dithiocarbamate Conjugate

This protocol establishes an active "transport" conjugate for use in downstream functional assays, guaranteeing an absence of unreacted, free electrophiles.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer. Adjust strictly to pH 7.4.

-

Causality Insight: Maintaining pH 7.4 ensures that primary amines remain protonated (preventing thiourea cross-linking) while allowing ~10% of GSH sulfhydryls to exist as reactive thiolate anions.

-

-

Reagent Solubilization: Dissolve reduced Glutathione (GSH) in the buffer to a final concentration of 10 mM. Dissolve the ITC (e.g., Sulforaphane) in high-purity DMSO to a 100 mM stock.

-

Conjugation Reaction: Add the ITC stock dropwise to the GSH solution to achieve a final ITC concentration of 1 mM (10:1 molar excess of GSH).

-

Causality Insight: The massive molar excess of GSH leverages Le Chatelier's principle to drive the reversible dithiocarbamate equilibrium heavily toward product formation.

-

-

Incubation: Incubate the mixture at 37°C for 60 minutes with gentle agitation.

-

Quenching & Storage: Transfer the reaction immediately to an ice bath (4°C). The cold temperature arrests the reverse dissociation reaction. Aliquot and store at -80°C or proceed directly to LC-MS/MS verification.

Method B: Transthiocarbamoylation Assay via LC-MS/MS

This protocol detects the transfer of the ITC moiety from the GSH-carrier complex to a purified target protein (e.g., recombinant Keap1).

Step-by-Step Workflow:

-

Protein Preparation: Dilute recombinant Keap1 protein to 10 µM in degassed 50 mM HEPES buffer (pH 7.4) supplemented with 100 µM TCEP.

-

Causality Insight: TCEP reduces aberrant disulfide bonds without reacting directly with the ITC, ensuring all Keap1 cysteines are in the reduced, nucleophilic state.

-

-

Transfer Reaction: Introduce the ITC-GSH conjugate (from Method A) to the Keap1 solution at a final conjugate concentration of 50 µM.

-

Incubation: Incubate at 37°C for 2 hours.

-

Causality Insight: The localized microenvironment of Keap1's Cys151 presents a remarkably low pKa, making it a superior nucleophile to GSH. Over the 2-hour window, the ITC dissociates from GSH and irreversibly traps the Keap1 thiolate.

-

-

Proteolytic Digestion & MS Analysis: Quench the reaction with 1% Formic Acid (to protonate all thiols and halt transfer). Digest the protein using Trypsin and analyze via LC-MS/MS, searching for a mass shift corresponding to the ITC adduct on cysteine-containing peptides.

Figure 3: Sequential workflow detailing adduct formation and protein transthiocarbamoylation analysis.

References

1.[1] "Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol." ResearchGate. URL: 2.[4] Ahn, Y. H., et al. "Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates." National Institutes of Health (PMC). URL: 3.[9] "Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications." National Institutes of Health (PMC). URL: 4.[2] "A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles." Benchchem. URL: 5.[3] "The Isothiocyanate Group in SITS: A Technical Guide to its Reactivity and Application." Benchchem. URL: 6.[8] "The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents." MDPI. URL: 7.[5] "Isothiocyanates | Linus Pauling Institute." Oregon State University. URL: 8.[7] "Selected isothiocyanates rapidly induce growth inhibition of cancer cells." AACR Journals. URL: 9.[6] "Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition." MOST Wiedzy. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents [mdpi.com]

- 9. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Support Center: Thiophene Monomer Stability & Polymerization Prevention

Welcome to the Technical Support Center for thiophene chemistry. As a Senior Application Scientist, I frequently see highly promising synthetic routes abandoned because electron-rich thiophene intermediates succumb to unwanted polymerization. Thiophenes are notoriously susceptible to both acid-catalyzed and oxidative degradation, turning brilliant synthetic intermediates into intractable, black polymeric tar.

This guide is not a generic checklist. It is a mechanistic deep-dive designed to help you understand the causality behind thiophene decomposition, troubleshoot your active experiments, and implement self-validating protocols that ensure the absolute integrity of your monomers before they enter the reactor.

I. Diagnostic FAQ & Troubleshooting Guide

Q1: My batch of 2-chloro-3-(chloromethyl)thiophene turned into a viscous, dark residue during storage. What is the mechanism behind this, and how do I arrest the degradation?

The Causality: The degradation of chloromethyl thiophenes is driven by an auto-catalytic, acid-mediated polymerization. Trace moisture hydrolysis or thermal stress causes the reactive chloromethyl group to eliminate hydrochloric acid (HCl). According to, this liberated HCl protonates the α-position of the thiophene ring, generating an intensely electrophilic carbocation. This carbocation attacks adjacent monomer units, propagating a rapid chain-growth polymerization that results in a tar-like residue.

The Fix: You must starve the initiation step. Store the compound tightly sealed at 2–8 °C over a basic solid. By passing the monomer through a plug of basic alumina prior to storage, or adding anhydrous potassium carbonate (

Q2: During electrophilic aromatic substitution (EAS) of activated thiophenes (like 2,5-dimethoxythiophene), my product yield crashes, and my NMR shows broad, unresolved aliphatic and aromatic signals. How can I suppress this byproduct? The Causality: Activated thiophenes are extremely electron-rich. When exposed to strong electrophiles or Lewis acids at room temperature, the activation energy for bimolecular monomer-to-monomer coupling is easily breached alongside your intended cross-coupling or substitution reaction. The broad NMR signals indicate you have synthesized a polydisperse thiophene oligomer. The Fix: Lowering the kinetic energy of the system is paramount. You must conduct these substitutions at optimized sub-zero temperatures (-20 °C to 0 °C) . Furthermore, employing a slow, dropwise addition of the electrophile maintains a low steady-state concentration of reactive species, favoring the pseudo-first-order EAS kinetics over the bimolecular oligomerization.

Q3: How does ambient oxidative degradation manifest in thiophenes, and what are the standard preventative measures?

The Causality: As documented in the , oxidative polymerization is often initiated by UV light, atmospheric oxygen, or trace transition metals. This pathway strips a

II. Quantitative Baseline: Stabilization Strategies

To facilitate rapid decision-making in the lab, I have summarized the kinetic stability and standard preventative interventions for various thiophene profiles.

| Monomer Profile | Primary Polymerization Trigger | Recommended Storage Temp | Preventative Additive / Intervention | Unstabilized Half-Life | Stabilized Half-Life |

| Chloromethyl thiophenes | Autocatalytic Acid (HCl) | 2–8 °C | Basic Alumina plug / | < 1 week (RT) | > 6 months (4 °C) |

| Alkoxythiophenes | Oxidative ( | -20 °C | Inert Atmosphere (Ar) + BHT | 1–2 weeks (Air) | > 12 months (Ar/Dark) |

| Unsubstituted Thiophene | Light / Strong Acids | RT (Dark) | None strictly required | > 2 years | > 5 years |

Data synthesis derived from industrial storage standards outlined by and structural properties.

III. Validated Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are engineered as self-validating systems to ensure you do not carry forward degraded material.

Protocol A: Pre-Reaction Deacidification of Acid-Sensitive Thiophenes

Purpose: To sequester trace HCl and prevent catastrophic cationic initiation before a cross-coupling reaction.

-

Column Preparation: Pack a short glass pipette with glass wool, followed by 2 inches of activated Basic Alumina (Brockmann I). Causality: The highly basic surface area of the alumina will thermodynamically trap free protons.

-

Solvation: Dissolve your suspect thiophene monomer in 3 volumes of an anhydrous, non-polar solvent (e.g., Hexanes or Dichloromethane).

-

Elution: Pass the solution through the alumina plug using mild positive pressure (Argon balloon).

-

Self-Validating System (Crucial): Spot a micro-drop of the eluate on a silica TLC plate alongside the crude starting material. Develop the plate in 10% EtOAc/Hexanes and expose it to iodine vapor.

-

Pass Condition: A clean, single spot migrating up the plate.

-

Fail Condition: Brown/black material immovably stuck at the baseline indicates polymeric tar has already formed. You must discard the batch or run a rigorous flash chromatography column.

-

-

Concentration: Remove the solvent strictly under reduced pressure with a water bath set no higher than 30 °C to prevent thermally induced radical generation.

Protocol B: Controlled Electrophilic Substitution of Activated Thiophenes

Purpose: To execute functionalization of electron-rich thiophenes without triggering oligomerization.

-

Reactor Setup: Flame-dry a Schlenk flask under vacuum, then backfill with Argon. Causality: Absolute exclusion of moisture prevents the generation of rogue Bronsted acids from Lewis acid hydrolysis.

-

Monomer Loading & Cooling: Inject your activated thiophene and anhydrous solvent. Submerge the flask in a dry ice/ethylene glycol bath maintained exactly at -20 °C.

-

Electrophile Addition: Load your electrophile (e.g., NBS or a mild Lewis acid complex) into a pressure-equalizing dropping funnel. Add it dropwise over a minimum of 60 minutes. Causality: Slowly bleeding the electrophile into the chilled system ensures the instantaneous concentration remains exceedingly low, mathematically disfavoring the bimolecular collision of activated thiophene intermediates.

-

Reaction Quenching: Quench the reaction strictly at -20 °C using a mild, cold aqueous base (e.g., saturated

) before allowing the mixture to slowly warm to room temperature.

IV. Mechanistic & Diagnostic Workflows (Visualized)

To further assist your troubleshooting efforts, reference the following logical workflows.

Logical relationship between acid contamination, cationic polymerization, and base stabilization.

Decision workflow for troubleshooting unwanted thiophene polymerization during reactions.

V. References

-

Wikipedia Contributors. "Thiophene - Isolation, occurrence, and polymer synthesis." Source: Wikipedia. URL:[Link]

Technical Support Center: Troubleshooting Low Yields in Dithiocarbamate Salt Decomposition

Welcome to the technical support center for dithiocarbamate chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the decomposition of dithiocarbamate salts, a cornerstone reaction for the synthesis of isothiocyanates and other organosulfur compounds. Low yields can be a significant impediment to research and development, often stemming from a handful of critical, interrelated factors.

This document moves beyond a simple checklist of procedures. As field-experienced scientists, we understand that true troubleshooting requires a deep, mechanistic understanding of the reaction. Here, we will explore the causality behind common experimental failures and provide robust, field-proven strategies to optimize your yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the decomposition of dithiocarbamate salts. Each answer provides a mechanistic explanation followed by actionable steps for resolution.

Q1: My reaction yield is significantly low or zero. What are the primary causes?

This is the most frequent issue, and it typically points to one of three root causes: instability of the dithiocarbamate salt intermediate, inefficient decomposition, or competing side reactions.

Mechanistic Insight: The overall transformation involves two key stages: the formation of the dithiocarbamate salt from an amine and carbon disulfide (CS₂), and its subsequent decomposition (desulfurization) to the target product, often an isothiocyanate.[1] A failure at either stage will result in poor yields. Dithiocarbamate salts, particularly those derived from weak bases (like ammonium salts) or exposed to improper conditions, are notoriously unstable.[2] They can readily decompose back to the starting amine and CS₂ or participate in unwanted side reactions.

Troubleshooting Steps:

-

Verify Salt Formation and Stability:

-

pH Control: Dithiocarbamate salts are unstable in acidic conditions, which rapidly reverses their formation.[3][4] Ensure the initial reaction medium is basic (pH > 8) to drive the formation of the stable salt.[5] Use a strong, non-nucleophilic base like NaOH, KOH, or triethylamine (TEA).

-

Temperature Management: The initial salt formation is often exothermic.[6] Perform the addition of CS₂ at low temperatures (e.g., 0-10°C) to prevent thermal degradation of the salt and minimize side reactions.[5]

-

Isolate the Salt (Optional but Recommended): For troublesome substrates, consider isolating the dithiocarbamate salt before proceeding to the decomposition step. This allows for purification and confirmation of its formation (e.g., via NMR or IR spectroscopy) and removes unreacted starting materials. Wash the isolated salt with a cold, non-polar solvent like diethyl ether to remove impurities.[2]

-

-

Evaluate the Decomposition Step:

-

Choice of Desulfurizing Agent: Not all desulfurizing agents are universally effective. Their efficacy can depend on the electronic properties of the substrate. For electron-rich amines, milder reagents may suffice. For electron-deficient amines, more potent reagents like tosyl chloride (TsCl) or iodine may be necessary.[7]

-

Stoichiometry: Ensure the correct stoichiometry for the desulfurizing agent is used. An excess may be required, but a large excess can sometimes lead to side reactions or downstream purification challenges.

-

-

Consider the Starting Materials:

Q2: My final product is impure. What are the likely side reactions and how can I minimize them?

Product impurity is often a direct result of competing reaction pathways. Understanding these pathways is key to suppressing them.

Mechanistic Insight: The primary competing reactions are the oxidation of the dithiocarbamate salt and the formation of urea or thiourea derivatives.

-

Oxidation to Thiuram Disulfides: Dialkyldithiocarbamates are susceptible to oxidation, which couples two molecules to form a thiuram disulfide.[3] This is often facilitated by exposure to air (oxygen) or certain metal catalysts.

-

Thiourea Formation: This is particularly problematic when using primary amines. The isothiocyanate product is an electrophile that can be attacked by any unreacted primary amine still present in the reaction mixture, leading to a stable thiourea by-product.[8]

Troubleshooting Steps:

-

Minimize Oxidation:

-

Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is especially critical if the reaction is sensitive to oxidation or if metal reagents are used.[5]

-

Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

-

-

Prevent Thiourea Formation:

-

Ensure Complete Amine Consumption: Use a slight excess (1.05-1.1 equivalents) of CS₂ and base relative to the starting amine to ensure it is fully converted to the dithiocarbamate salt before the decomposition step begins.

-

"One-Pot" vs. Two-Step: If thiourea formation is persistent, switch from a "one-pot" procedure to a two-step protocol where the dithiocarbamate salt is isolated and washed free of any residual amine before decomposition.[2]

-

-

Optimize Reagent Addition:

-

Controlled Addition: Add the desulfurizing agent slowly and at a controlled temperature. A rapid, exothermic decomposition can promote side reactions.

-

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting low yields.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of dithiocarbamate salt decomposition to an isothiocyanate?

The process begins with the nucleophilic attack of a primary amine on the electrophilic carbon of carbon disulfide, typically in the presence of a base, to form a dithiocarbamate salt.[9] The core of the second step is a desulfurization reaction. A desulfurizing agent, such as tosyl chloride or iodine, activates one of the sulfur atoms, turning it into a good leaving group.[7] This facilitates an intramolecular cyclization where the second sulfur atom attacks the thiocarbonyl carbon, followed by elimination of the activated sulfur group and a proton, yielding the isothiocyanate.

Mechanism Overview Diagram

Caption: General two-step synthesis of isothiocyanates.

Q2: How do I choose the optimal desulfurizing agent?

The choice of reagent is critical and depends heavily on the substrate's electronic nature and the desired reaction conditions (e.g., temperature, solvent).

| Desulfurizing Agent | Substrate Suitability | Key Advantages | Considerations |

| Tosyl Chloride (TsCl) | Broad applicability, including alkyl and aryl amines.[7] | High yields, relatively fast reactions (often < 1 hour).[1] | Generates tosyl by-products that require removal. |

| Iodine (I₂) | Effective for a wide range of isothiocyanates, including from electron-deficient anilines. | Rapid reactions, commercially available reagents. | Can lead to colored impurities; requires stoichiometric amounts. |

| Di-tert-butyl dicarbonate (Boc₂O) | Good for many amines.[10] | By-products (CO₂, COS, t-butanol) are volatile and easily removed.[10] | May be less effective for highly electron-deficient substrates. |

| Metal Salts (e.g., CoCl₂, CuSO₄) | Aromatic and aliphatic amines.[1] | Catalysts are cheap and air-stable; reactions can be mild (room temp).[1] | Potential for metal contamination in the final product. |

Q3: What are the best practices for storing dithiocarbamate salts?

Proper storage is essential to prevent degradation before use.

-

Stable Salts (Sodium/Potassium): These are generally stable solids. Store them in a tightly sealed container inside a desiccator containing an inert desiccant like silica gel to protect from moisture.[2]

-

Unstable Salts (Ammonium): These are sensitive to both air and temperature.[2] They should be stored in a refrigerator (2-8°C) and used relatively quickly after synthesis.

-

General Precautions: All dithiocarbamates should be stored away from acids, acid halides, and strong oxidizing agents, as these can cause rapid decomposition.[11][12]

Q4: Which analytical techniques are best for monitoring reaction progress and purity?

-